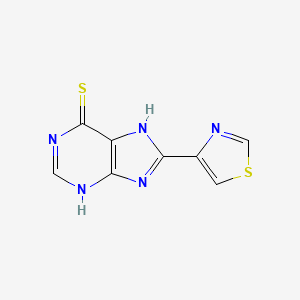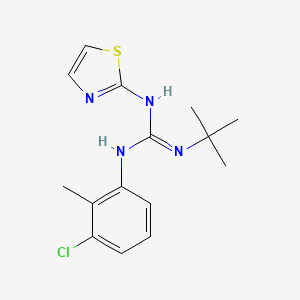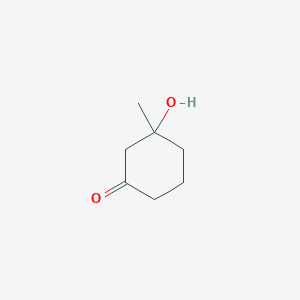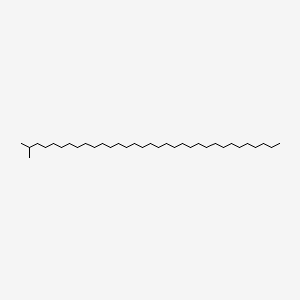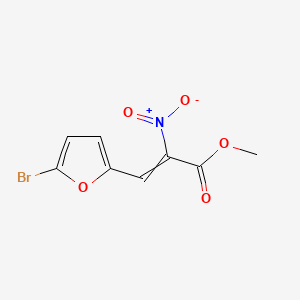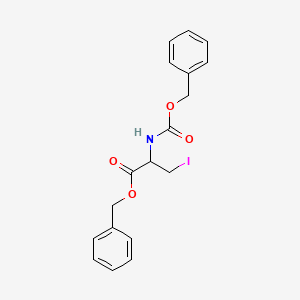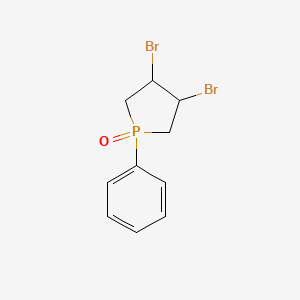
3,4-Dibromo-1-phenylphospholane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-phenylphospholane 1-oxide is a chemical compound belonging to the class of phosphorus heterocycles. It is characterized by the presence of a phosphorus atom in a five-membered ring structure, substituted with bromine atoms at the 3 and 4 positions and a phenyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibromo-1-phenylphospholane 1-oxide can be synthesized through the addition reaction of bromine to 1-phenyl-2-phospholene 1-oxide. The reaction is typically catalyzed by a manganese catalyst, which accelerates the addition of bromine to the electron-deficient carbon-carbon double bond of the phospholene . The reaction conditions involve the use of bromine as the brominating agent and a suitable solvent, such as dichloromethane, under controlled temperature and time to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to different phosphorus-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-phenylphospholane 1-oxide or 3,4-dithio-1-phenylphospholane 1-oxide can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphonic acids.
Reduction Products: Reduction can yield phosphines or phosphine hydrides.
Applications De Recherche Scientifique
3,4-Dibromo-1-phenylphospholane 1-oxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative properties against leukemia cells.
Materials Science: The unique structure of the compound makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-phenylphospholane 1-oxide, particularly in its anti-proliferative effects, involves the induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of caspases and other apoptotic proteins . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis selectively in cancer cells highlights its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide: Another dibromophospha sugar analogue with similar anti-proliferative properties.
1-Phenyl-2-phospholene 1-oxide: The precursor to 3,4-Dibromo-1-phenylphospholane 1-oxide, used in its synthesis.
Phosphine Oxides: A broader class of compounds with a phosphorus-oxygen double bond, exhibiting various chemical and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the
Propriétés
Numéro CAS |
72620-95-2 |
|---|---|
Formule moléculaire |
C10H11Br2OP |
Poids moléculaire |
337.97 g/mol |
Nom IUPAC |
3,4-dibromo-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C10H11Br2OP/c11-9-6-14(13,7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
XTVVHKWTOQMCRR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CP1(=O)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


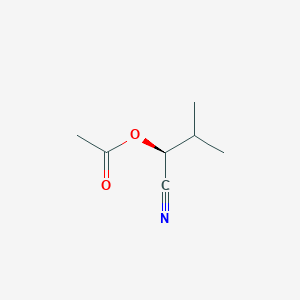

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
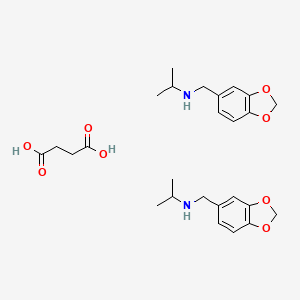

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
